molecular formula C11H15NO3S B3213481 Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate CAS No. 1119455-01-4

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Cat. No.: B3213481
CAS No.: 1119455-01-4
M. Wt: 241.31 g/mol
InChI Key: NLBWZSGIHPCZBG-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an amino group, an ethylthio group, and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate typically involves a multi-step process starting from 4-amino-2-hydroxybenzoic acid. The key steps include:

    Methylation: The hydroxyl group of 4-amino-2-hydroxybenzoic acid is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Thiocyanation: The methylated product is then subjected to thiocyanation using ammonium thiocyanate and bromine to introduce the ethylthio group.

    Ethylation: The thiocyanated product is ethylated using bromoethane and potassium hydroxide as a catalyst.

    Oxidation: The final step involves oxidation with hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurotransmitter and neuromuscular disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate involves its interaction with specific molecular targets. The amino and ethylthio groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a chloro group instead of an ethylthio group.

    4-Amino-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the ethylthio group plays a critical role in the compound’s activity .

Properties

IUPAC Name

methyl 4-amino-5-ethylsulfanyl-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-16-10-5-7(11(13)15-3)9(14-2)6-8(10)12/h5-6H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBWZSGIHPCZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)C(=O)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248374
Record name Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119455-01-4
Record name Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119455-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1119455-01-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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